Fructose-1,6-diphosphate disodium salt
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Overview
Description
Fructose-1,6-diphosphate disodium salt is a chemical compound that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of adenosine triphosphate. This compound is an ester of fructose and phosphoric acid, where two phosphate groups are attached to the first and sixth carbon atoms of the fructose molecule. It is commonly used in biochemical research and has significant applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate disodium salt can be synthesized through the phosphorylation of fructose-6-phosphate using adenosine triphosphate in the presence of the enzyme phosphofructokinase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that overproduce the enzyme phosphofructokinase. The fermentation broth is then treated with a ferric salt to precipitate the ferric salt of fructose-1,6-diphosphate, which is subsequently converted to the disodium salt through ion exchange processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of sugar alcohols.
Substitution: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Carboxylic acids such as gluconic acid.
Reduction Products: Sugar alcohols such as sorbitol.
Substitution Products: Phosphorylated derivatives with different functional groups.
Scientific Research Applications
Fructose-1,6-diphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involved in glycolysis.
Biology: Plays a role in cellular metabolism studies and is used to investigate metabolic disorders.
Industry: Used in the production of various biochemical reagents and as a stabilizer in certain pharmaceutical formulations.
Mechanism of Action
Fructose-1,6-diphosphate disodium salt exerts its effects primarily through its role in the glycolytic pathway. It is converted into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate by the enzyme aldolase. These intermediates are further metabolized to produce adenosine triphosphate, which provides energy for cellular processes. Additionally, fructose-1,6-diphosphate can modulate the activity of enzymes such as pyruvate kinase and lactate dehydrogenase, enhancing the efficiency of glycolysis .
Comparison with Similar Compounds
Fructose-6-phosphate disodium salt: An intermediate in glycolysis, similar in structure but with only one phosphate group.
Glucose-6-phosphate disodium salt: Another glycolytic intermediate, differing in the position of the phosphate group and the sugar moiety.
Dihydroxyacetone phosphate: A direct product of fructose-1,6-diphosphate cleavage, involved in glycolysis and gluconeogenesis.
Uniqueness: Fructose-1,6-diphosphate disodium salt is unique due to its dual phosphate groups, which play a critical role in its function as a glycolytic intermediate. This dual phosphorylation allows it to participate in key regulatory steps of glycolysis, making it a vital compound for energy metabolism.
Properties
CAS No. |
26177-85-5 |
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Molecular Formula |
C6H12Na2O12P2 |
Molecular Weight |
384.08 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |
InChI Key |
LYKDOTPZGJKFQV-ABICQQBESA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |
SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |
Related CAS |
488-69-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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